molecular formula C18H16N2O3S B15364115 [2-(4-Benzyloxy-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 918793-33-6

[2-(4-Benzyloxy-phenylamino)-thiazol-4-yl]-acetic acid

Cat. No.: B15364115
CAS No.: 918793-33-6
M. Wt: 340.4 g/mol
InChI Key: YASPSAHYEPVWKN-UHFFFAOYSA-N
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Description

[2-(4-Benzyloxy-phenylamino)-thiazol-4-yl]-acetic acid is a thiazole derivative characterized by a benzyloxy-substituted phenylamino group at position 2 of the thiazole ring and an acetic acid moiety at position 4. Thiazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, which are modulated by substituents on the phenylamino group and the thiazole core .

Properties

CAS No.

918793-33-6

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[2-(4-phenylmethoxyanilino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C18H16N2O3S/c21-17(22)10-15-12-24-18(20-15)19-14-6-8-16(9-7-14)23-11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,20)(H,21,22)

InChI Key

YASPSAHYEPVWKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NC(=CS3)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Chloro-Substituted Analogs

  • [2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid (CAS 436094-81-4): Structure: Chloro substituent at the para position of the phenylamino group. Applications: Used in pharmaceutical research for anti-cancer, anti-inflammatory, and antimicrobial activities . Regulatory Notes: Classified under hazardous substances (R53: may cause long-term aquatic toxicity) .
  • Fenclozic Acid ([2-(4-Chlorophenyl)-thiazol-4-yl]-acetic acid): Structure: Chlorophenyl group directly attached to the thiazole ring. Applications: Marketed as a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory and analgesic properties .

Key Differences :

Methoxy- and Fluoro-Substituted Analogs

  • [2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid (CAS 335398-80-6): Structure: Methoxy group at the para position of the phenylamino group. Physicochemical Properties: Molecular weight 264.3 g/mol; higher solubility in polar solvents compared to benzyloxy derivatives due to reduced steric bulk .
  • [2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid (CAS 878618-18-9): Structure: Fluoro substituent at the ortho position. Applications: Limited data, but fluorinated thiazoles are often explored for enhanced metabolic stability and target binding .

Key Differences :

  • Fluorinated derivatives may exhibit improved pharmacokinetic profiles due to resistance to oxidative metabolism.

Benzoylamino Derivatives

  • [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid (CAS 255874-78-3): Structure: Benzoylamino group replaces the phenylamino moiety.
  • (2-{[3-(Benzoylamino)benzoyl]amino}-thiazol-4-yl)-acetic acid (CAS 931374-31-1): Structure: Dual benzoylamino groups enhance rigidity and hydrogen-bonding capacity. Properties: Molecular weight 381.41 g/mol; likely used in targeted drug delivery due to its extended conjugation .

Key Differences :

Thiazolidinone Derivatives

  • {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-2,4-dioxothiazolidin-3-yl}acetic acid: Structure: Incorporates a thiazolidinone ring with a benzyloxy-methoxyphenyl substituent. Biological Activity: Demonstrates antifungal activity (74% yield; melting point 243–246°C) .

Key Differences :

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